2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine: Improved Solubility and Lower Lipophilicity
The 2-oxa-6-azaspiro[3.3]heptane scaffold serves as a superior bioisostere to the ubiquitous morpholine ring, offering quantifiable improvements in key physicochemical properties. Studies have demonstrated that replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane results in lower lipophilicity and higher aqueous solubility [1]. The spirocyclic oxetane-azetidine core is even able to supplant morpholine in its solubilizing ability [2].
| Evidence Dimension | Lipophilicity and Solubility |
|---|---|
| Target Compound Data | Lower lipophilicity, higher aqueous solubility compared to morpholine (qualitative class-level comparison) |
| Comparator Or Baseline | Morpholine |
| Quantified Difference | Not numerically specified in source; described as 'improved' and 'lower lipophilicity, higher solubility'. |
| Conditions | Physicochemical property analysis of bioisosteres in medicinal chemistry context |
Why This Matters
Lower lipophilicity reduces the risk of off-target binding and improves metabolic clearance, while higher solubility facilitates formulation and enhances oral bioavailability, critical factors in early drug candidate selection.
- [1] Gadekar, P. K., Roychowdhury, A., Kharkar, P. S., Khedkar, V. M., Arkile, M., Manek, H., ... & Coutinho, E. C. (2016). Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 122, 475-487. View Source
- [2] Schuler, F. (n.d.). Author profile and research summary on spirocyclic oxetanes. View Source
